molecular formula C35H71NO2 B14245468 Hexadecyl octadecylcarbamate CAS No. 228850-97-3

Hexadecyl octadecylcarbamate

Cat. No.: B14245468
CAS No.: 228850-97-3
M. Wt: 537.9 g/mol
InChI Key: YIIRMERTSRQRCJ-UHFFFAOYSA-N
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Description

Hexadecyl octadecylcarbamate is an organic compound belonging to the class of carbamates. It is characterized by the presence of long alkyl chains, specifically hexadecyl and octadecyl groups, attached to a carbamate functional group. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyl octadecylcarbamate can be synthesized through a reaction between hexadecylamine and octadecyl isocyanate. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions. The reaction is facilitated by the presence of a catalyst, often a tertiary amine like triethylamine. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions: Hexadecyl octadecylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexadecyl octadecylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexadecyl octadecylcarbamate is primarily based on its surfactant properties. The long alkyl chains interact with hydrophobic substances, while the carbamate group interacts with hydrophilic substances, allowing it to stabilize emulsions and enhance the solubility of hydrophobic compounds. This dual interaction facilitates the formation of micelles and liposomes, which are crucial in drug delivery and other applications .

Comparison with Similar Compounds

Properties

CAS No.

228850-97-3

Molecular Formula

C35H71NO2

Molecular Weight

537.9 g/mol

IUPAC Name

hexadecyl N-octadecylcarbamate

InChI

InChI=1S/C35H71NO2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-36-35(37)38-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,36,37)

InChI Key

YIIRMERTSRQRCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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